4-Ethoxyquinolin-3-amine
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Overview
Description
4-Ethoxyquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by an ethoxy group at the fourth position and an amino group at the third position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyquinolin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid, such as silver phosphotungstate. This reaction proceeds under mild conditions to yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Catalysts such as transition metals or recyclable ionic liquids are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-Ethoxyquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 4-Ethoxyquinolin-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to the death of the target organism .
Comparison with Similar Compounds
- 4-Ethoxyquinolin-8-amine
- 4-Hydroxyquinoline
- 4-Chloroquinoline
Comparison: 4-Ethoxyquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Ethoxyquinolin-8-amine, it has different reactivity and biological activity due to the position of the amino group. Similarly, 4-Hydroxyquinoline and 4-Chloroquinoline have different functional groups, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-ethoxyquinolin-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-2-14-11-8-5-3-4-6-10(8)13-7-9(11)12/h3-7H,2,12H2,1H3 |
InChI Key |
MYTLAYAPYAFKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NC2=CC=CC=C21)N |
Origin of Product |
United States |
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